The Discovery and Characterization of BigLEN: A Technical Guide
The Discovery and Characterization of BigLEN: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of BigLEN, a neuropeptide that has emerged as a significant player in the regulation of feeding, metabolism, and other physiological processes in mice. The identification of its cognate receptor, G protein-coupled receptor 171 (GPR171), has opened new avenues for understanding the complex interplay of neuropeptidergic signaling in the central nervous system and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational studies, experimental methodologies, and the current understanding of the BigLEN-GPR171 signaling axis.
Discovery and History
The story of BigLEN is intrinsically linked to the study of proSAAS, a neuroendocrine-specific protein. While proSAAS had been implicated in body weight regulation, the specific bioactive peptides derived from it and their receptors were largely unknown.
Timeline of Key Discoveries:
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Prior to 2013: The peptide LENSSPQAPARRLLPP, named BigLEN, was identified as a peptide derived from the proSAAS precursor. It was proposed to function as a neuropeptide involved in regulating body weight, but its receptor remained elusive.[1][2]
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2013: A pivotal study by Gomes et al. systematically screened orphan G protein-coupled receptors and successfully identified GPR171 as the high-affinity receptor for BigLEN.[1][2] This deorphanization was a critical breakthrough, providing a molecular basis for BigLEN's biological functions.
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Post-2013: Subsequent research has expanded on the physiological roles of the BigLEN-GPR171 system, implicating it in anxiety, pain modulation, and as a checkpoint in the immune system.[3]
Quantitative Data Summary
The interaction between BigLEN and GPR171 has been quantified in several key studies. The following tables summarize the essential binding and functional parameters.
Table 1: BigLEN-GPR171 Binding Affinity
| Ligand | Receptor | Tissue/Cell Line | Binding Assay | Kd (dissociation constant) | Reference |
| [125I]Tyr-BigLEN | GPR171 | Mouse Hypothalamus | Radioligand Binding | ~0.5 nM | [1] |
Table 2: GPR171 Agonist and Antagonist Potency
| Compound | Type | Assay | IC50 / EC50 | Reference |
| BigLEN (mouse) | Agonist | [35S]GTPγS Binding | - | [1] |
| MS21570 | Antagonist | - | 220 nM | |
| BigLEN (rat) | Agonist | - | 1.6 nM |
Key Experimental Protocols
The following sections provide detailed methodologies for the cornerstone experiments used to elucidate the function of the BigLEN-GPR171 system.
Radioligand Binding Assay for BigLEN and GPR171
This protocol describes the method used to determine the binding affinity of BigLEN to its receptor, GPR171, in mouse hypothalamic membranes.
Objective: To quantify the binding of [125I]Tyr-BigLEN to GPR171.
Materials:
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Mouse hypothalamic tissue
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Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
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[125I]Tyr-BigLEN (radioligand)
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Unlabeled BigLEN (for competition assays)
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
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Glass fiber filters
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Scintillation fluid and counter
Procedure:
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Membrane Preparation:
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Dissect mouse hypothalami and homogenize in ice-cold homogenization buffer.
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Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
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Centrifuge the resulting supernatant at high speed to pellet the membranes.
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Resuspend the membrane pellet in binding buffer and determine the protein concentration.
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Binding Reaction:
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In a 96-well plate, combine hypothalamic membranes (typically 20-50 µg of protein), [125I]Tyr-BigLEN (at a concentration near the Kd, e.g., 0.5 nM), and varying concentrations of unlabeled BigLEN (for competition binding) or buffer alone (for total binding).
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To determine non-specific binding, include tubes with a high concentration of unlabeled BigLEN (e.g., 1 µM).
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Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
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Filtration and Washing:
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Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
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Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
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Quantification:
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Place the filters in scintillation vials with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Analyze the competition binding data using non-linear regression to determine the Ki (inhibitory constant) or IC50 of unlabeled BigLEN, which can be used to calculate the Kd.
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[35S]GTPγS Functional Assay
This assay measures the activation of GPR171 by BigLEN by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins.
Objective: To determine if GPR171 is a Gαi/o-coupled receptor.
Materials:
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Cell membranes expressing GPR171 (e.g., from mouse hypothalamus or transfected cells)
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BigLEN
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[35S]GTPγS
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GDP
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
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Pertussis toxin (PTX) for Gαi/o inhibition experiments
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Scintillation proximity assay (SPA) beads or filtration apparatus
Procedure:
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Membrane and Reagent Preparation:
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Prepare cell membranes as described in the radioligand binding assay protocol.
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Prepare solutions of BigLEN, [35S]GTPγS, and GDP in assay buffer.
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GTPγS Binding Reaction:
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In a 96-well plate, combine cell membranes, GDP (to ensure binding of [35S]GTPγS is agonist-dependent), and varying concentrations of BigLEN.
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For inhibition studies, pre-incubate membranes with Pertussis Toxin.
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Initiate the reaction by adding [35S]GTPγS.
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Incubate at 30°C for 30-60 minutes.
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Termination and Detection:
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Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure radioactivity on the filters.
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SPA Method: Add SPA beads to the reaction mixture, which will bind to the membranes. The proximity of the [35S]GTPγS to the beads will generate a signal that can be measured on a scintillation counter.
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Data Analysis:
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Plot the amount of [35S]GTPγS bound as a function of BigLEN concentration.
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Analyze the data using non-linear regression to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of BigLEN.
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ERK1/2 Phosphorylation Assay
This western blot-based assay is used to investigate the downstream signaling of GPR171 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Objective: To determine if BigLEN stimulates the MAPK/ERK signaling pathway via GPR171.
Materials:
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Neuro2A cells (or other suitable cell line endogenously or exogenously expressing GPR171)
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Cell culture medium and serum
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BigLEN
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
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HRP-conjugated secondary antibody
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SDS-PAGE gels and electrophoresis apparatus
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Western blot transfer system and membranes (e.g., PVDF)
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Chemiluminescent substrate and imaging system
Procedure:
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Cell Culture and Treatment:
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Culture Neuro2A cells to 70-80% confluency.
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Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
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Treat the cells with varying concentrations of BigLEN for a specific time course (e.g., 5, 10, 15 minutes).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
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Western Blotting:
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Denature protein samples by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against pERK overnight at 4°C.
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Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Strip the membrane and re-probe with the primary antibody against tERK to control for protein loading.
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Data Analysis:
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Quantify the band intensities for pERK and tERK using densitometry software.
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Normalize the pERK signal to the tERK signal for each sample.
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Compare the normalized pERK levels in BigLEN-treated cells to untreated controls.
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In Vivo shRNA-mediated Knockdown of GPR171
This protocol describes the use of lentiviral vectors expressing short hairpin RNA (shRNA) to specifically knockdown the expression of GPR171 in the mouse hypothalamus to study its role in feeding behavior.
Objective: To investigate the in vivo function of GPR171 in the hypothalamus.
Materials:
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Lentiviral vector containing an shRNA sequence targeting mouse GPR171 and a control (scrambled) shRNA vector.
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Packaging plasmids for lentivirus production.
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HEK293T cells for virus production.
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Stereotaxic apparatus for mice.
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Anesthesia (e.g., isoflurane).
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Hamilton syringe with a fine needle.
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C57BL/6 mice.
Procedure:
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Lentivirus Production:
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Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.
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Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
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Concentrate and purify the lentivirus and determine the viral titer.
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Stereotaxic Surgery:
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Anesthetize the mouse and place it in the stereotaxic frame.
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Make a small incision in the scalp to expose the skull.
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Using a dental drill, create a small burr hole over the target brain region (e.g., the paraventricular nucleus of the hypothalamus).
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Lower the Hamilton syringe needle to the precise stereotaxic coordinates for the target region.
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Slowly infuse the lentivirus (containing either GPR171 shRNA or control shRNA) into the brain.
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Slowly retract the needle and suture the scalp incision.
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Post-operative Care and Knockdown Confirmation:
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Provide post-operative care, including analgesics and monitoring for recovery.
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Allow sufficient time for the shRNA to be expressed and to knockdown GPR171 expression (typically 2-4 weeks).
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Confirm the knockdown of GPR171 in the targeted brain region by qPCR or western blotting on tissue punches from a subset of animals.
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Behavioral Testing:
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Subject the mice to behavioral tests relevant to the hypothesized function of GPR171, such as monitoring food intake and body weight.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of BigLEN-GPR171 and a typical experimental workflow for its characterization.
Conclusion
The discovery of GPR171 as the receptor for BigLEN has been a significant advancement in the field of neuropeptide research. The experimental approaches detailed in this guide have been instrumental in defining the role of this signaling system in regulating feeding and metabolism in mice. The continued investigation of the BigLEN-GPR171 axis holds promise for the development of novel therapeutics for metabolic disorders and potentially other conditions where this pathway is implicated. This guide serves as a foundational resource for researchers aiming to build upon this body of work and further unravel the complexities of BigLEN signaling.
